Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)AceticAcid
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Overview
Description
Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid is a complex organic compound with a unique structure that includes a furo[3,4-c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Furo[3,4-c]pyrrole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Tert-Butoxycarbonyl Group: This step often involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may find use in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Propionic Acid
- Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Butyric Acid
Uniqueness
Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H21NO5 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
2-[(3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-3a-yl]acetic acid |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-5-9-6-18-8-13(9,7-14)4-10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-,13-/m0/s1 |
InChI Key |
JZENJAKHYQKWJV-ZANVPECISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2COC[C@@]2(C1)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCC2(C1)CC(=O)O |
Origin of Product |
United States |
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